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Compound of Interest

1-(4-Chlorophenyl)-1-
Compound Name:
phenylethanol

Cat. No.: B192741

An In-depth Technical Guide to the Structural Analysis of (p-Chlorophenyl)methylphenylcarbinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(p-Chlorophenyl)methylphenylcarbinol, systematically named (4-chlorophenyl)
(phenyl)methanol, is a secondary alcohol of significant interest in medicinal chemistry and
organic synthesis. Its structure, featuring a stereogenic center, and its role as a key
intermediate in the synthesis of several prominent antihistamine drugs, including Cetirizine,
Meclizine, and Hydroxyzine, underscore the importance of a thorough understanding of its
structural and chemical properties.[1] This guide provides a comprehensive analysis of its
structure, supported by spectroscopic data, and details experimental protocols for its synthesis
and characterization.

Chemical and Structural Data

The fundamental chemical and physical properties of (p-Chlorophenyl)methylphenylcarbinol
are summarized below.
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Property Value Reference

(4-chlorophenyl)

IUPAC Name [2]
(phenyl)methanol
4-Chlorobenzhydrol, p-
Synonyms [1112]
Chlorobenzhydrol
CAS Number 119-56-2 [1]
Molecular Formula Ci13H1:CIO [1112]
Molecular Weight 218.68 g/mol [1][2]
Melting Point 60 °C [3]
Appearance Colorless solid

Soluble in organic solvents like
Solubility ethanol and ether; insoluble in [4]

water.

Spectroscopic Analysis

The structural elucidation of (p-Chlorophenyl)methylphenylcarbinol is primarily achieved
through NMR and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 13C NMR spectra provide detailed information about the molecular framework.
While a fully assigned spectrum for the target molecule is not publicly available, the expected
chemical shifts can be predicted based on data from closely related structures, such as (R)-(2-
Chlorophenyl)(phenyl)methanol.[5]

Table 2: Predicted *H and 3C NMR Spectral Data in CDCls
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IH NMR

Predicted
Chemical Shift

(3, ppm)

Multiplicity

Integration Assignment

~7.20-7.40

Multiplet 9H

Aromatic protons
(phenyl and
chlorophenyl)

~5.80

Singlet 1H

Methine proton (-
CHOH)

~2.20

Singlet 1H

Hydroxyl proton
(-OH)

13C NMR

Predicted
Chemical Shift

(6, ppm)

Assignment

~143

Quaternary
carbon (phenyl,
C-1)

~141

Quaternary
carbon
(chlorophenyl, C-
1)

~133

Quaternary
carbon
(chlorophenyl, C-
a)

~128.8

Aromatic CH
(chlorophenyl, C-
3", C_5ll)

~128.5

Aromatic CH
(phenyl, C-3', C-
5)

~127.8

Aromatic CH
(phenyl, C-4")
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Aromatic CH
~126.5 (phenyl, C-2', C-
6"

Aromatic CH
~127.5 (chlorophenyl, C-
2II, C_6ll)

Methine carbon
(-CHOH)

Mass Spectrometry (MS)

Electron ionization mass spectrometry of (p-Chlorophenyl)methylphenylcarbinol would be
expected to show a molecular ion peak [M]* at m/z 218, with a characteristic [M+2]* isotope
peak at m/z 220 due to the presence of the 3’Cl isotope. The NIST Mass Spectrometry Data
Center reports top peaks at m/z 105, 139, and 218.[2]

Crystallographic Analysis

While the specific crystal structure of (p-Chlorophenyl)methylphenylcarbinol is not readily
available in public databases, the structure of the closely related racemic compound, (RS)-(4-
chlorophenyl)(pyridin-2-yl)methanol, provides valuable insights into the expected solid-state
conformation and intermolecular interactions.[6]

Table 3: Crystallographic Data for (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol[6]

Parameter Value
Crystal System Monoclinic
Space Group P2i/c

) 74.34 (6)° between the benzene and pyridine
Dihedral Angle )
rings

) O—H-:-N hydrogen bonds forming zigzag
Hydrogen Bonding hai
chains
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It is anticipated that in the crystal structure of (p-Chlorophenyl)methylphenylcarbinol, the two
aromatic rings would also adopt a non-planar conformation. Intermolecular interactions would
likely be dominated by O—H---O hydrogen bonds, forming chains or dimers.

Experimental Protocols

Synthesis

(p-Chlorophenyl)methylphenylcarbinol can be synthesized through two primary, high-yielding
routes: the Grignard reaction and the reduction of a benzophenone derivative.

This method involves the reaction of 4-chlorobenzaldehyde with a phenylmagnesium bromide
Grignard reagent.

Experimental Workflow: Grignard Synthesis

Phenylmagnesium
Bromide

Grignard Reaction Aqueous Work-up

(Anhydrous Diethyl Ether) (€.9., 3M HCl) (p-Chlorophenyl)methylphenylcarbinol

4-Chlorobenzaldehyde

Click to download full resolution via product page
Caption: Workflow for the Grignard synthesis of (p-Chlorophenyl)methylphenylcarbinol.
Protocol:[7][8]

e Apparatus Setup: All glassware (a three-necked round-bottom flask, condenser, and
dropping funnel) must be thoroughly dried to prevent moisture contamination. The reaction
should be conducted under an inert atmosphere (e.g., nitrogen or argon).

o Grignard Reagent Formation (if not commercially sourced): React magnesium turnings with
bromobenzene in anhydrous diethyl ether to form phenylmagnesium bromide.

o Reaction: Dissolve 4-chlorobenzaldehyde in anhydrous diethyl ether and add it dropwise to
the stirred Grignard reagent solution at a controlled temperature to maintain a gentle reflux.
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o Work-up: After the reaction is complete, quench the reaction mixture by slowly adding it to an
ice-cold solution of 3M hydrochloric acid. This protonates the alkoxide intermediate.

o Extraction and Purification: Extract the product into an organic solvent (e.g., diethyl ether),
wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the
solvent under reduced pressure. The crude product can be purified by recrystallization or
column chromatography.

This method involves the reduction of the ketone functionality of 4-chlorobenzophenone. For
enantioselective synthesis of the (S)-enantiomer (levo-4-chlorobenzhydrol), a Corey-Bakshi-
Shibata (CBS) reduction is highly effective.[9]

Experimental Workflow: Asymmetric Reduction

4-Chlorobenzophenone

(R)-2-Methyl-CBS- CBS Reduction Levo-4-chlorobenzhydrol
oxazaborolidine (THF, -20 °C) (>99% ee)

Borane-dimethyl
sulfide (BMS)

Click to download full resolution via product page
Caption: Asymmetric synthesis of levo-4-chlorobenzhydrol via CBS reduction.
Protocol:[9]

o Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert
atmosphere, dissolve 4-chlorobenzophenone in anhydrous tetrahydrofuran (THF).

o Catalyst Addition: Cool the solution to -20 °C and add a solution of (R)-2-Methyl-CBS-
oxazaborolidine (0.05 - 0.1 equivalents) dropwise.
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e Reductant Addition: Add borane-dimethyl sulfide (BMS) (0.6 - 1.0 equivalents) dropwise to
the stirred solution over 30-60 minutes, maintaining the temperature at -20 °C.

e Reaction Monitoring and Work-up: Monitor the reaction by thin-layer chromatography (TLC).
Upon completion, quench the reaction carefully with methanol, followed by an aqueous work-
up as described for the Grignard reaction.

« Purification: The enantiomerically enriched product can be purified by column
chromatography.

Spectroscopic and Crystallographic Characterization

NMR Spectroscopy:

e Acquire *H and 3C NMR spectra on a 400 MHz or higher field instrument.

e Dissolve the sample in deuterated chloroform (CDCls).

o Use standard pulse programs for data acquisition.

Mass Spectrometry:

o Obtain mass spectra using a GC-MS system with an electron ionization (EI) source.
e The sample is dissolved in a volatile organic solvent and injected into the GC.
X-ray Crystallography:

o Grow single crystals suitable for X-ray diffraction, for example, by slow evaporation from a
suitable solvent system.

o Collect diffraction data on a diffractometer equipped with a suitable X-ray source (e.g., Mo
Ka).

e Solve and refine the crystal structure using appropriate software packages.

Role in Drug Development
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(p-Chlorophenyl)methylphenylcarbinol is not typically an active pharmaceutical ingredient (API)
itself. However, it is a critical starting material or intermediate in the multi-step synthesis of
several second-generation antihistamine drugs. These drugs are known for their efficacy in
treating allergic conditions with a reduced sedative effect compared to first-generation
antihistamines.

Logical Relationship: Precursor to Antihistamines

(p-Chlorophenyl)methylphenylcarbinol

Multi-step Chemical
Modifications

Antihistamine APIs

Cetirizine Meclizine Hydroxyzine Buclizine

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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